
3-Bromo-1-(methoxymethyl)indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-(methoxymethyl)indazol-7-amine: is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 256.1 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) at room temperature . The reaction is followed by the protection of the amine group with a methoxymethyl group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-(methoxymethyl)indazol-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions with potassium permanganate can yield corresponding oxides .
Applications De Recherche Scientifique
3-Bromo-1-(methoxymethyl)indazol-7-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Bromo-1-(methoxymethyl)indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparaison Avec Des Composés Similaires
3-Bromo-1-(methoxymethyl)indazol-7-amine can be compared with other similar compounds, such as:
3-Bromo-1-methylindazole: Similar structure but lacks the methoxymethyl group, which may result in different biological activities and properties.
7-Bromo-1H-indazol-3-amine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Activité Biologique
3-Bromo-1-(methoxymethyl)indazol-7-amine (CAS No. 2375269-85-3) is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an indazole core, which is known for its diverse biological properties. The bromine atom and methoxymethyl group contribute to its reactivity and potential interactions with biological targets.
Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. The compound primarily interacts with specific enzymes and receptors, modulating their activity through various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered phosphorylation states of proteins, affecting gene expression and cellular responses .
- Targeting Cancer Pathways : In studies involving cancer cell lines, it has been observed that this compound can induce apoptosis in tumor cells by inhibiting the Bcl2 family members and influencing the p53/MDM2 pathway .
Biological Activity Data
Recent studies have highlighted the biological activity of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
K562 (Leukemia) | 5.15 | Induces apoptosis via Bcl2 inhibition |
A549 (Lung Cancer) | 10.5 | Cell cycle arrest |
Hep-G2 (Liver Cancer) | 8.0 | Inhibits proliferation |
These findings indicate that this compound exhibits significant anti-cancer properties, particularly through mechanisms that promote cell death in malignant cells while sparing normal cells .
Case Studies
A notable study evaluated the effects of this compound on a range of cancer types:
- Chronic Myeloid Leukemia (CML) : The compound demonstrated a potent inhibitory effect on CML cell lines, with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells.
- Triple-Negative Breast Cancer (TNBC) : In vivo studies showed that treatment with this compound significantly inhibited lung metastasis in TNBC models, outperforming existing treatments like TAE226 .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, making it a promising candidate for further development .
Propriétés
IUPAC Name |
3-bromo-1-(methoxymethyl)indazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQHQAJJHMKAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=CC=C2N)C(=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.